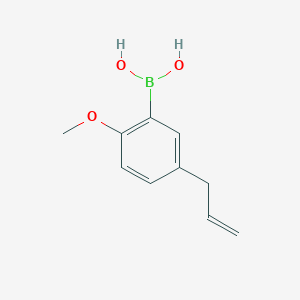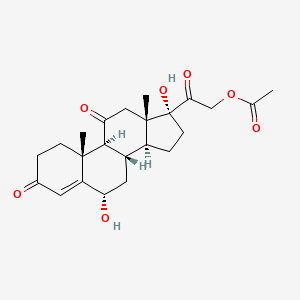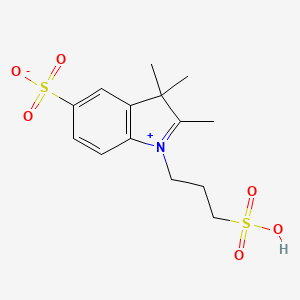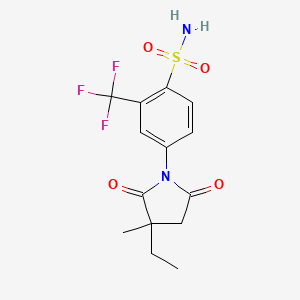
2-Ethyl-2-methyl-N-(p-sulfamoyl-alpha,alpha,alpha-trifluoro-m-tolyl) succinimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2-methyl-N-(p-sulfamoyl-alpha,alpha,alpha-trifluoro-m-tolyl) succinimide is a complex organic compound with a molecular formula of C13H16N2O4S This compound is known for its unique structural features, which include a trifluoromethyl group and a sulfamoyl group attached to a succinimide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyl-N-(p-sulfamoyl-alpha,alpha,alpha-trifluoro-m-tolyl) succinimide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Succinimide Core: The succinimide core can be synthesized through the reaction of succinic anhydride with an amine, followed by cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced through the reaction of the intermediate compound with sulfamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Ethyl-2-methyl-N-(p-sulfamoyl-alpha,alpha,alpha-trifluoro-m-tolyl) succinimide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted succinimide derivatives depending on the nucleophile used.
科学研究应用
2-Ethyl-2-methyl-N-(p-sulfamoyl-alpha,alpha,alpha-trifluoro-m-tolyl) succinimide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Ethyl-2-methyl-N-(p-sulfamoyl-alpha,alpha,alpha-trifluoro-m-tolyl) succinimide involves its interaction with specific molecular targets. The trifluoromethyl group and sulfamoyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact molecular pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide: Similar structure but lacks the trifluoromethyl group.
2-Methyl-N-(p-sulfamoylphenyl) succinimide: Similar structure but lacks both the ethyl and trifluoromethyl groups.
Uniqueness
2-Ethyl-2-methyl-N-(p-sulfamoyl-alpha,alpha,alpha-trifluoro-m-tolyl) succinimide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are desirable.
属性
CAS 编号 |
65116-29-2 |
|---|---|
分子式 |
C14H15F3N2O4S |
分子量 |
364.34 g/mol |
IUPAC 名称 |
4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15F3N2O4S/c1-3-13(2)7-11(20)19(12(13)21)8-4-5-10(24(18,22)23)9(6-8)14(15,16)17/h4-6H,3,7H2,1-2H3,(H2,18,22,23) |
InChI 键 |
LOCVLRHBTPTINS-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CC(=O)N(C1=O)C2=CC(=C(C=C2)S(=O)(=O)N)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


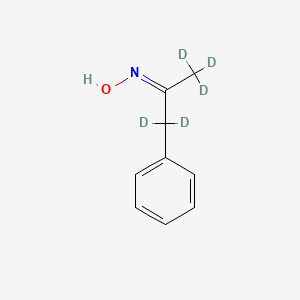
![1-[(2R)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288779.png)
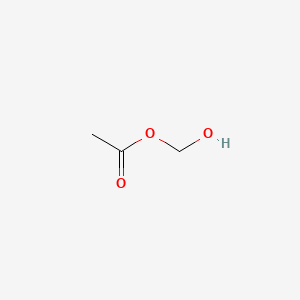
![1-Oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B15288785.png)
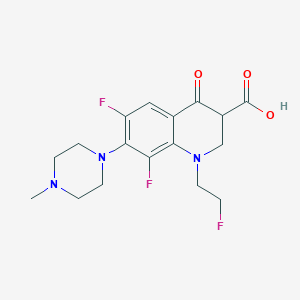

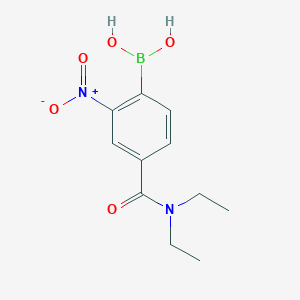
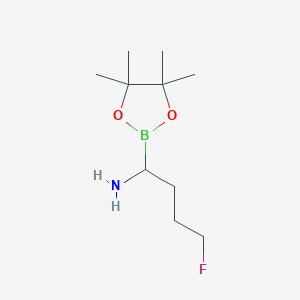
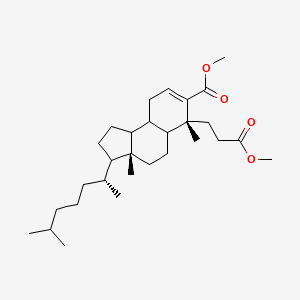
![1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester](/img/structure/B15288826.png)
![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B15288830.png)
